molecular formula C10H13NO7S B12414911 3-O-Methyl-L-DOPA-4-sulfate-d3

3-O-Methyl-L-DOPA-4-sulfate-d3

Cat. No.: B12414911
M. Wt: 294.30 g/mol
InChI Key: OOMSDJKDKVRCSI-LNEZGBMJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-O-Methyl-L-DOPA-4-sulfate-d3 is a deuterated, stable isotope-labelled form of a major sulfate-conjugated metabolite. This compound is specifically designed for use in analytical and bioanalytical research. It serves as a critical internal standard for the precise quantification of its non-labelled analogue, 3-O-Methyl-L-DOPA 4-Sulfate, in biological matrices using techniques such as LC-MS/MS . The parent molecule, 3-O-Methyl-L-DOPA (3-OMD), is the primary metabolite of L-DOPA, a cornerstone treatment for Parkinson's disease, formed via the action of the enzyme catechol O-methyltransferase (COMT) . The sulfate conjugate is a significant metabolic pathway product. In research, 3-OMD is of considerable interest due to its long plasma half-life (approximately 15 hours), which leads to its accumulation in patients undergoing chronic L-DOPA therapy . Studying this metabolite and its conjugated forms is essential for investigating L-DOPA's pharmacokinetics, metabolic pathways, and potential involvement in the side effects associated with long-term treatment, such as motor fluctuations and dyskinesias . Therefore, this compound is an invaluable tool for advancing research in neuropharmacology, drug metabolism, and the development of therapeutic strategies for Parkinson's disease. This product is intended for research use only and is not for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13NO7S

Molecular Weight

294.30 g/mol

IUPAC Name

(2S)-2-amino-3-[4-sulfooxy-3-(trideuteriomethoxy)phenyl]propanoic acid

InChI

InChI=1S/C10H13NO7S/c1-17-9-5-6(4-7(11)10(12)13)2-3-8(9)18-19(14,15)16/h2-3,5,7H,4,11H2,1H3,(H,12,13)(H,14,15,16)/t7-/m0/s1/i1D3

InChI Key

OOMSDJKDKVRCSI-LNEZGBMJSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=CC(=C1)C[C@@H](C(=O)O)N)OS(=O)(=O)O

Canonical SMILES

COC1=C(C=CC(=C1)CC(C(=O)O)N)OS(=O)(=O)O

Origin of Product

United States

Chemical Synthesis and Isotopic Labeling Strategies for 3 O Methyl L Dopa 4 Sulfate D3

Synthetic Pathways for 3-O-Methyl-L-DOPA-4-sulfate

The synthesis of the target molecule begins with the preparation of its non-deuterated analog, which serves as a blueprint for the subsequent introduction of the isotopic label.

The logical precursor for the synthesis of 3-O-Methyl-L-DOPA-4-sulfate is L-DOPA (L-3,4-dihydroxyphenylalanine) or its direct metabolite, 3-O-Methyldopa (3-OMD). wikipedia.orgontosight.ai L-DOPA is a precursor to several neurotransmitters and is itself a key compound in their biosynthesis. wikipedia.orgwikipedia.org

The synthetic pathway generally involves two key transformations: O-methylation and O-sulfation.

O-Methylation: The methylation of L-DOPA at the 3-hydroxyl position yields 3-O-Methyldopa. In biological systems, this conversion is catalyzed by the enzyme catechol-O-methyltransferase (COMT), with S-adenosyl-L-methionine (SAM) acting as the methyl donor. wikipedia.orgontosight.ai For chemical synthesis, a selective methylation reaction is required. This can be achieved by using protecting groups for the other reactive sites (the amino group, the carboxylic acid group, and the 4-hydroxyl group) before introducing a methylating agent. An alternative approach starts from L-tyrosine, which can be converted to selectively protected L-Dopa derivatives through methods like the Reimer-Tiemann and Dakin reactions. ucla.edu

O-Sulfation: The subsequent step is the introduction of a sulfate (B86663) group at the 4-hydroxyl position. This sulfation is mediated biologically by sulfotransferase enzymes. ontosight.ai Chemically, this can be accomplished by reacting the protected 3-O-Methyldopa with a suitable sulfating agent, such as a sulfur trioxide-pyridine complex or a similar reagent, followed by deprotection to yield the final product. The synthesis of related dopamine (B1211576) sulfate isomers has been achieved by reacting dopamine with sulfuric acid, suggesting a potential direct sulfation approach under controlled conditions. nih.gov

Following the synthesis, the target compound must be isolated from the reaction mixture and purified to a high degree. The charged nature of the sulfate and amino acid groups necessitates specific chromatographic techniques.

Anion-Exchange Chromatography: This method is highly effective for separating sulfated compounds from their non-sulfated precursors and other reaction byproducts. The negatively charged sulfate group at physiological pH binds to the positively charged stationary phase, allowing for separation based on charge density. nih.gov

High-Pressure Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC, is a cornerstone for both purification and analysis. It separates compounds based on their hydrophobicity. The purity of the final product can be assessed, and the compound can be quantified using this method. nih.govmdpi.com

Other Techniques: Depending on the scale and the nature of the impurities, other techniques such as precipitation, crystallization, or solid-phase extraction (SPE) may be employed as initial purification steps to remove bulk impurities before final high-resolution chromatographic separation. google.comnih.gov

Deuteration Methodologies for Site-Specific d3 Labeling

The introduction of a stable isotope label, such as deuterium (B1214612), is critical for the use of the compound as an internal standard. For 3-O-Methyl-L-DOPA-4-sulfate-d3, the 'd3' designation typically refers to the three deuterium atoms on the 3-O-methyl group (-OCD₃).

Achieving site-specific deuteration of the methyl group requires a synthetic strategy where the deuterated methyl group is introduced chemically.

Use of Deuterated Reagents: The most direct and controlled method for introducing the d3-methyl group is to use a deuterated methylating agent during the O-methylation step of the synthesis. A common and effective reagent for this purpose is deuterated methyl iodide (CD₃I) or deuterated dimethyl sulfate ((CD₃)₂SO₄). The synthesis would proceed by reacting a protected L-DOPA derivative, where the 3-hydroxyl group is available for reaction, with the deuterated methylating agent.

While other general deuteration methods exist, such as acid-catalyzed exchange with heavy water (D₂O) or transition-metal-catalyzed C-H deuteration, these are less suitable for achieving the specific d3-methylation required here. researchgate.netacs.orgnih.gov Those methods typically result in deuterium incorporation at C-H bonds, particularly on the aromatic ring, rather than forming a C-D bond in a methyl group. nih.govrsc.org

After synthesis, it is crucial to verify the isotopic purity and the degree of deuterium enrichment. This ensures the reliability of the labeled standard in quantitative assays. rsc.orgrsc.org

High-Resolution Mass Spectrometry (HRMS): This is the primary technique for assessing isotopic purity. nih.govresearchgate.net Electrospray ionization (ESI) coupled with HRMS allows for the precise mass determination of the synthesized molecule. researchgate.net By analyzing the mass spectrum, the relative abundances of the deuterated (d3), partially deuterated (d1, d2), and non-deuterated (d0) forms of the compound can be determined. rsc.orgnih.gov The isotopic purity is calculated from the ratio of the signal intensity of the desired d3 isotopologue to the sum of intensities of all isotopologues. researchgate.net

Tandem Mass Spectrometry (MS/MS): MS/MS can be used to fragment the molecule, which helps to confirm that the deuterium label is located on the methyl group as intended. nih.gov

The principles behind using mass spectrometry for this assessment are summarized in the table below.

ParameterAnalytical MethodPurpose
Isotopic Distribution ESI-HRMSTo determine the relative abundance of d0, d1, d2, and d3 species.
Isotopic Enrichment ESI-HRMSTo calculate the percentage of the d3-labeled compound relative to all other isotopic forms.
Label Position MS/MSTo confirm the location of the deuterium atoms by analyzing fragmentation patterns.

Structural Elucidation and Quality Control of the Synthesized Deuterated Compound

The final step in the preparation of this compound is a comprehensive structural verification and quality control process. This ensures that the compound has the correct chemical structure, stereochemistry, and a high degree of chemical and isotopic purity. thermofisher.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: While mass spectrometry confirms the mass and isotopic distribution, NMR spectroscopy is essential for unambiguously determining the compound's structure and the precise location of the deuterium atoms. rsc.org ¹H NMR spectra will show the absence of a signal for the 3-O-methyl protons, while ¹³C NMR will show a characteristic triplet for the -OCD₃ carbon due to coupling with deuterium.

Liquid Chromatography-Mass Spectrometry (LC-MS): This combination is used for final purity analysis. It confirms that the sample contains a single major peak at the expected retention time and with the correct mass-to-charge ratio for the deuterated compound. researchgate.net Stable isotope-labeled internal standards should ideally have a mass shift of at least 3 Da from the unlabeled analyte to prevent cross-signal interference. thermofisher.com

The combination of these analytical techniques provides a complete profile of the synthesized compound, validating its suitability as a high-quality internal standard for research.

Analytical TechniquePurposeKey Findings for this compound
HPLC Chemical Purity AssessmentA single, sharp peak indicating high chemical purity.
HRMS Mass Verification & Isotopic EnrichmentMolecular ion peak corresponding to the mass of the d3 compound; calculation of >98-99% isotopic enrichment.
¹H NMR Structural Confirmation & Label PositionAbsence of the singlet peak for the 3-O-methyl protons.
¹³C NMR Structural Confirmation & Label PositionPresence of a triplet signal for the deuterated methyl carbon.

Spectroscopic Confirmation of Deuterated Structure for Research Grade Material

To ensure the synthesized compound is structurally correct and possesses the required isotopic label, comprehensive spectroscopic analysis is essential. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are the primary techniques employed for this purpose.

Mass Spectrometry (MS): HRMS is used to confirm the elemental composition by providing a highly accurate mass measurement of the parent ion. For this compound (C₁₀H₁₀D₃NO₇S), the expected monoisotopic mass for the protonated molecule [M+H]⁺ would be approximately 295.07 Da. Tandem mass spectrometry (MS/MS) is used to further confirm the structure by analyzing its fragmentation pattern. The fragmentation of the deuterated compound is compared to its non-deuterated analog. A key fragmentation would be the neutral loss of the sulfo group (SO₃, 80 Da) or decarboxylation (loss of CO₂, 44 Da). The presence of the d3-methyl group would be confirmed by fragments retaining this moiety, which would be 3 Da heavier than the corresponding fragments from the non-labeled compound. For example, the fragmentation of non-deuterated 3-O-methyldopa often shows a transition from m/z 212.0 to 166.0. semanticscholar.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the atomic connectivity and chemical environment within the molecule.

¹³C NMR: In the ¹³C NMR spectrum, the carbon of the deuterated methoxy (B1213986) group (-CD₃) would exhibit a characteristic triplet-like multiplet due to C-D coupling, and its chemical shift would be slightly different from a standard methoxy carbon due to the isotopic effect.

The combination of these spectroscopic techniques provides unambiguous confirmation of the identity, structure, and successful isotopic labeling of the final research-grade material.

Table 1: Predicted Spectroscopic Data for this compound

Parameter Technique Expected Result Comment
Molecular Formula - C₁₀H₁₀D₃NO₇S -
Exact Mass [M+H]⁺ HRMS ~295.07 Da Confirms elemental composition and deuterium incorporation.
Key MS/MS Fragment MS/MS Loss of SO₃ (80 Da) Characteristic loss of the sulfate group.
Methoxy Protons ¹H NMR Signal absent at ~3.8 ppm Confirms replacement of -OCH₃ with -OCD₃.
Methoxy Carbon ¹³C NMR Multiplet signal observed C-D coupling confirms deuteration at the methyl carbon.

Chromatographic Purity Evaluation for Analytical Applications

For analytical applications, particularly when the compound is used as a quantitative internal standard, its purity must be rigorously evaluated. High-performance liquid chromatography (HPLC), especially when coupled with mass spectrometry (LC-MS/MS), is the gold standard for this evaluation. researchgate.netnih.gov

The primary goal of the chromatographic method is to separate the target compound, this compound, from any potential impurities. These may include unreacted starting materials, non-deuterated 3-O-Methyl-L-DOPA-4-sulfate, regioisomers (e.g., 4-O-Methyl-L-DOPA-3-sulfate-d3), and byproducts from the synthesis and purification process.

A reversed-phase HPLC method is typically developed for this purpose. The separation is commonly achieved on a C18 analytical column with a gradient elution mobile phase. semanticscholar.orgnih.gov The mobile phase often consists of an aqueous component (e.g., water with a small percentage of formic acid to improve peak shape and ionization) and an organic modifier (e.g., methanol (B129727) or acetonitrile). The gradient is optimized to achieve baseline separation of the main peak from all impurities.

Purity is assessed by integrating the peak area of the target compound and comparing it to the total area of all detected peaks, typically using a UV detector set at a wavelength where the analyte absorbs strongly (e.g., ~280 nm). For high-sensitivity and specificity analysis, an LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode is employed. This involves monitoring a specific precursor-to-product ion transition for the analyte (e.g., m/z 295.1 → [product ion]) and for any anticipated impurities, ensuring that the reported purity is not overestimated due to co-eluting, non-isobaric impurities. The limit of quantification (LOQ) for related impurities is established to ensure the method's sensitivity.

Table 2: Example HPLC-MS/MS Parameters for Purity Evaluation

Parameter Condition
HPLC System
Column Reversed-Phase C18 (e.g., 150 x 4.6 mm, 5 µm) semanticscholar.org
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol/Acetonitrile (B52724) nih.gov
Flow Rate 0.5 - 1.0 mL/min
Gradient Optimized linear gradient (e.g., 5% to 95% B over 10 min)
Injection Volume 5 - 10 µL
MS/MS System
Ionization Mode Positive Electrospray Ionization (ESI+)
Monitored Transition [M+H]⁺ m/z 295.1 → [Product Ion]

Table 3: List of Mentioned Chemical Compounds

Compound Name
This compound
L-DOPA (L-3,4-dihydroxyphenylalanine)
3-O-methyldopa (3-OMD)
Iodomethane-d₃
Trifluoroacetic acid (TFA)
Methanol
Acetonitrile
Formic Acid

Advanced Analytical Methodologies for Detection and Quantification of 3 O Methyl L Dopa 4 Sulfate D3

Mass Spectrometry-Based Approaches

Mass spectrometry (MS) is the cornerstone for the analysis of 3-O-Methyl-L-DOPA-4-sulfate-d3 and its non-labeled counterparts. Its high sensitivity and selectivity allow for precise detection in complex biological matrices. Both liquid and gas chromatography are routinely coupled with mass spectrometry to achieve the necessary separation and identification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development

LC-MS/MS is the most prevalent technique for the quantification of L-DOPA metabolites from biological fluids due to its specificity, speed, and sensitivity. semanticscholar.orgnih.gov The development of a robust LC-MS/MS method involves meticulous optimization of chromatographic separation and mass spectrometric detection. This compound is an ideal internal standard for quantifying its endogenous, non-labeled analog, 3-O-Methyl-L-DOPA-4-sulfate. While methods are typically developed for the non-labeled analyte, the parameters are directly applicable to the deuterated standard, which is expected to co-elute and exhibit identical chemical behavior, differing only in mass. caymanchem.com

Electrospray ionization (ESI) is the preferred ionization method for polar and thermally labile molecules like L-DOPA and its metabolites. semanticscholar.org ESI facilitates the transfer of these molecules from the liquid phase to the gas phase as charged ions with minimal fragmentation. For compounds containing an amino group, such as 3-O-methyldopa, detection is highly effective in the positive ion mode, which generates protonated molecules [M+H]⁺. semanticscholar.orgu-szeged.hu The selection of positive ion mode is based on the ability of the analyte's amino group to readily accept a proton. u-szeged.hu The ESI source parameters, including capillary voltage, nebulizer gas pressure, and drying gas temperature, are carefully optimized to achieve a stable and intense ion signal for the target analyte and the internal standard. u-szeged.hu

For quantitative analysis, tandem mass spectrometry is operated in the Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity and sensitivity. semanticscholar.orgnih.govresearchgate.net In MRM, the first quadrupole selects a specific precursor ion (the protonated molecule, [M+H]⁺), which is then fragmented in a collision cell. A second quadrupole selects a specific product ion resulting from the fragmentation. This precursor-to-product ion transition is unique to the compound of interest.

While direct MRM transitions for this compound are not widely published, they can be inferred from its structural analogs. The non-sulfated analog, 3-O-methyldopa, has a protonated molecule at a mass-to-charge ratio (m/z) of 212.0, which fragments to a characteristic product ion at m/z 166.0. semanticscholar.org For a deuterated (d3) internal standard of a similar compound, a 3-dalton shift is observed. For example, the transition for L-DOPA is m/z 198 → 152, while its d3-internal standard is monitored at m/z 201 → 154. nih.govresearchgate.net

The target compound, 3-O-Methyl-L-DOPA-4-sulfate, has a sulfate (B86663) group, which significantly changes its mass. The molecular weight of the non-deuterated sulfate is 247.27 g/mol . axios-research.com In MS analysis, fragmentation would likely involve a neutral loss of the sulfate group (SO₃, 80 Da). Therefore, the MRM transition for 3-O-Methyl-L-DOPA-4-sulfate would be approximately m/z 292 → 212 (for the d0 version) and m/z 295 → 215 for the d3-internal standard, though these transitions require empirical confirmation.

Table 1: Representative MRM Transitions for L-DOPA Metabolites
CompoundPrecursor Ion (m/z)Product Ion (m/z)Reference
L-DOPA198.0152.0 researchgate.netjcchems.com
L-DOPA-d3 (Internal Standard)201.0154.0 nih.gov
3-O-Methyldopa (3-OMD)212.0166.0 semanticscholar.org

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

Gas chromatography-mass spectrometry (GC-MS) offers an alternative for the analysis of L-DOPA metabolites, although it is less common than LC-MS due to the low volatility of these compounds. nih.govnih.gov To make them suitable for GC analysis, a chemical derivatization step is required to increase their volatility and thermal stability.

Effective GC-MS analysis of compounds like 3-O-methyldopa requires the masking of polar functional groups (hydroxyl, carboxyl, and amine groups). A robust and specific derivatization protocol involves a two-step reaction:

N,O-Acetylation: The amino and hydroxyl groups are acetylated.

Pentafluorobenzyl (PFB) Esterification: The carboxyl group is converted into a pentafluorobenzyl ester. nih.gov

This protocol creates derivatives that are not only volatile but also highly responsive to specific detection methods like electron capture negative ion mass spectrometry.

Table 2: GC-MS Derivatization Protocol for L-DOPA Metabolites
StepReagentTarget Functional Group(s)Purpose
1Acetic Anhydride / PyridineAmine (-NH₂) and Hydroxyl (-OH)Masks polar groups, initial stabilization.
2Pentafluorobenzyl (PFB) BromideCarboxylic Acid (-COOH)Increases volatility and introduces an electrophoric group for sensitive detection.

Following derivatization with an electrophilic reagent like PFB bromide, Electron Capture Negative Ion (ECNI) mass spectrometry becomes a highly sensitive detection technique. nih.gov In ECNI, low-energy electrons are captured by the electrophilic derivative, leading to the formation of stable negative ions with very little fragmentation. This process is highly selective for molecules containing electron-capturing moieties, such as the pentafluorobenzyl group. For the PFB derivatives of L-DOPA and 3-O-methyldopa, analysis using selected ion monitoring (SIM) of the abundant carboxylate anions ([M-CH₂C₆F₅]⁻) allows for quantification at very low, sub-nmol/L levels. nih.gov This high sensitivity makes the GC-ECNI-MS method particularly powerful for detecting trace amounts of these metabolites in biological samples.

High-Resolution Mass Spectrometry for Comprehensive Metabolite Profiling

High-resolution mass spectrometry (HRMS) is an indispensable tool for the comprehensive analysis of metabolites in complex biological samples. semanticscholar.org Its ability to provide mass measurements with high accuracy and resolution allows for the confident identification and quantification of compounds like this compound, even in the presence of numerous endogenous interferences. semanticscholar.org

In the context of metabolite profiling studies, untargeted approaches using HRMS can reveal the presence of a wide array of metabolites. semanticscholar.org For a specific compound such as this compound, a targeted or pseudo-targeted HRMS method would be developed. This involves the use of instruments like Fourier transform ion cyclotron resonance (FTICR) or Orbitrap mass spectrometers, which can achieve mass resolutions high enough to distinguish between isobaric interferences. nih.gov

The analysis of deuterated compounds by mass spectrometry requires careful consideration of the natural isotopic distribution of the non-deuterated analog. rug.nl The presence of naturally occurring heavy isotopes (e.g., ¹³C, ¹⁵N) in the non-deuterated compound can lead to signals that overlap with the mass of the deuterated analyte, potentially causing an overestimation of its concentration. rug.nl HRMS can help to mitigate this by resolving these closely spaced isotopic peaks.

While specific studies detailing the full scan and fragmentation spectra of this compound are not widely available, the expected fragmentation patterns would involve the loss of the sulfate group (SO₃), the carboxyl group (COO), and cleavages within the amino acid side chain. The accurate mass measurement of the parent ion and its fragments would be used for definitive identification.

Table 1: Illustrative High-Resolution Mass Spectrometry Parameters for this compound

ParameterIllustrative Value/SettingPurpose
Mass SpectrometerOrbitrap or FTICRProvides high mass accuracy and resolution.
Ionization ModeElectrospray Ionization (ESI), Negative or PositiveTo generate ions of the analyte. Negative mode is often suitable for sulfated compounds.
Scan ModeFull Scan and Targeted MS/MSFull scan for untargeted profiling; MS/MS for structural confirmation and quantification.
Mass Resolution> 60,000 FWHMTo resolve the analyte from isobaric interferences.
Precursor Ion (m/z)Theoretical m/z of [M-H]⁻For targeted fragmentation in MS/MS.
Product Ions (m/z)Fragments corresponding to neutral losses (e.g., SO₃, CO₂)For structural confirmation and quantification.

Chromatographic Separation Techniques

Due to the complexity of biological matrices, chromatographic separation is a critical step prior to mass spectrometric detection. The choice of chromatographic technique is dictated by the physicochemical properties of the analyte. This compound is a polar, ionic compound, which presents challenges for traditional reversed-phase chromatography.

Reversed-Phase and Hydrophilic Interaction Liquid Chromatography (HILIC)

Reversed-phase liquid chromatography (RPLC) is a widely used technique, but it struggles to retain highly polar compounds like this compound. To achieve retention on a C18 column, highly aqueous mobile phases are often necessary. researchgate.net For the related, non-sulfated compound 3-O-methyldopa, methods have been developed using C18 columns with mobile phases consisting of a high percentage of aqueous buffer and a small amount of organic modifier like methanol (B129727) or acetonitrile (B52724). semanticscholar.org

Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative that is well-suited for the separation of polar and hydrophilic compounds. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile. This creates a water-enriched layer on the surface of the stationary phase into which polar analytes can partition, leading to their retention. HILIC is often coupled with mass spectrometry due to the volatility of the mobile phases used.

Ion-Pair Chromatography Considerations for Polar Metabolites

Ion-pair chromatography (IPC) is another effective strategy for the analysis of polar, ionic metabolites that are poorly retained by conventional RPLC. nih.gov This technique involves the addition of an ion-pairing reagent to the mobile phase. This reagent has a hydrophobic tail that interacts with the reversed-phase stationary phase and a charged head that forms an ion pair with the charged analyte. This effectively increases the hydrophobicity of the analyte, leading to enhanced retention.

For a negatively charged compound like this compound, a common ion-pairing reagent would be a quaternary ammonium (B1175870) salt, such as tributylamine (B1682462) or tetrabutylammonium. nih.gov While effective, a major consideration with IPC is the potential for ion suppression in the mass spectrometer and the contamination of the LC-MS system. nih.gov Therefore, careful optimization of the concentration of the ion-pairing reagent is crucial.

Sample Preparation Strategies for Biological Matrices in Research Settings

The goal of sample preparation is to remove interfering substances from the biological matrix (e.g., plasma, urine) that can affect the accuracy and sensitivity of the analysis, while efficiently extracting the analyte of interest.

Protein Precipitation for Initial Sample Cleanup

Protein precipitation (PPT) is a simple and common first step in the preparation of plasma or serum samples. semanticscholar.org This technique involves the addition of a cold organic solvent, such as acetonitrile or methanol, or an acid, like perchloric acid or trichloroacetic acid, to the sample. This denatures and precipitates the proteins, which can then be removed by centrifugation. The supernatant, containing the analyte and other small molecules, is then collected for further processing or direct injection into the LC-MS system. semanticscholar.org While quick and easy, PPT may not remove all interfering substances, such as phospholipids, which can cause ion suppression in the mass spectrometer.

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE)

Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are more selective sample cleanup techniques compared to protein precipitation.

Liquid-Liquid Extraction (LLE) involves the partitioning of the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. The choice of organic solvent is critical and depends on the polarity and solubility of the analyte. For a polar compound like this compound, a highly polar organic solvent or adjustments to the pH of the aqueous phase would be necessary to achieve efficient extraction.

Solid-Phase Extraction (SPE) is a highly versatile and effective technique for sample cleanup and concentration. It utilizes a solid sorbent packed into a cartridge or well plate. The sample is loaded onto the sorbent, which retains the analyte based on its physicochemical properties. Interfering substances are then washed away, and the purified analyte is eluted with a small volume of a strong solvent. For this compound, an anion-exchange SPE sorbent could be used to retain the negatively charged sulfate group. Alternatively, a mixed-mode sorbent that combines anion-exchange and reversed-phase properties could provide even greater selectivity.

Table 2: Comparison of Sample Preparation Techniques for this compound in Biological Matrices

TechniquePrincipleAdvantagesDisadvantages
Protein Precipitation (PPT) Denaturation and precipitation of proteins by organic solvent or acid. semanticscholar.orgSimple, fast, and inexpensive.Non-selective, may not remove all interferences (e.g., phospholipids).
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.Can provide cleaner extracts than PPT.Can be labor-intensive and require large volumes of organic solvents.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent, and interferences are washed away.High selectivity, can concentrate the analyte, and can be automated.Can be more expensive and require method development.

Microdialysis Sampling for In Vivo Research

Microdialysis is a minimally invasive in vivo sampling technique that allows for the continuous monitoring of endogenous and exogenous compounds in the extracellular fluid of various tissues. taylorfrancis.comrsc.org This method is particularly valuable for pharmacokinetic and metabolism studies of L-DOPA and its metabolites. nih.gov By implanting a small, semi-permeable dialysis probe into a target tissue, such as the brain or muscle, researchers can collect low-molecular-weight substances from the extracellular space while excluding larger molecules like proteins. taylorfrancis.comnih.gov

The probe consists of a hollow fiber membrane attached to inlet and outlet tubing. nih.gov A physiological solution, known as the perfusate, is slowly pumped through the probe. As the perfusate flows, analytes from the surrounding extracellular fluid diffuse across the membrane into the perfusate, which is then collected as a dialysate sample for analysis. nih.gov This technique has been successfully applied to study the in vivo kinetics of L-DOPA and its primary metabolite, 3-O-methyldopa (3-OMD), in various biological matrices, including blood and skeletal muscle. nih.govnih.gov

For instance, studies using microdialysis coupled with high-performance liquid chromatography (HPLC) have detailed the pharmacokinetic profiles of levodopa (B1675098) and 3-OMD in dogs, demonstrating different concentration-time curves in plasma versus muscle tissue. nih.govnih.gov The technique allows for the determination of the non-protein-bound fraction of analytes, providing crucial data for understanding drug distribution and metabolism at the tissue level. nih.gov While specific studies focusing solely on this compound are not prevalent, the methodology established for L-DOPA and 3-OMD provides a robust framework for its in vivo investigation. nih.govnih.gov

Method Validation for Quantitative Research Applications

The validation of bioanalytical methods is a critical process that ensures a quantitative analytical method is reliable, reproducible, and suitable for its intended purpose. ajpsonline.com For a compound like this compound, which serves as a deuterated internal standard, rigorous validation is paramount. The process involves evaluating several key parameters as outlined by international guidelines. penpublishing.netpenpublishing.netdergipark.org.trnih.gov

Evaluation of Linearity, Sensitivity, and Range

Method validation begins with establishing the relationship between the instrumental response and the known concentration of the analyte.

Linearity is the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. It is typically evaluated by analyzing a series of standards and assessing the correlation coefficient (R²) of the resulting calibration curve, which should ideally be close to 1.0. penpublishing.netdergipark.org.tr

Sensitivity is determined by the Limit of Detection (LOD) and the Lower Limit of Quantification (LLOQ). The LOD is the lowest concentration of an analyte that the analytical process can reliably differentiate from background noise, while the LLOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. ajpsonline.comnih.govdergipark.org.tr The LLOQ is established by analyzing at least five samples at this concentration and ensuring the precision is within 20% and accuracy is between 80-120%. ajpsonline.com

Range refers to the interval between the upper and lower concentrations of the analyte (including the ULOQ and LLOQ) for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. nih.gov

The following table presents typical validation parameters for the analysis of L-DOPA, which are analogous to what would be required for its metabolites.

ParameterTypical Value/RangeReference
Linearity (R²) > 0.999 dergipark.org.tr
Range 0.05 to 10 mg L⁻¹ researchgate.net
Limit of Detection (LOD) 1.70 µg mL⁻¹ dergipark.org.tr
Limit of Quantification (LOQ) 5.13 µg mL⁻¹ dergipark.org.tr

Assessment of Precision, Accuracy, and Reproducibility

These parameters measure the closeness and consistency of results.

Precision evaluates the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD%) or coefficient of variation (CV%). Precision is assessed at two levels: intra-day (repeatability) and inter-day (intermediate precision). penpublishing.netdergipark.org.tr

Accuracy refers to the closeness of the mean test results obtained by the method to the true value. It is determined by replicate analysis of samples containing known amounts of the analyte (quality control samples) and is expressed as the percentage of recovery or the percent bias. ajpsonline.comnih.gov For bioanalytical methods, the mean value should be within ±15% of the actual value, except at the LLOQ, where it should be within ±20%. ajpsonline.com

Reproducibility assesses the precision between different laboratories, which is often evaluated during inter-laboratory trials.

The table below summarizes typical precision and accuracy data from a validated method for L-DOPA analysis.

Quality Control (QC) LevelIntra-day Precision (CV%)Inter-day Precision (CV%)Accuracy (Bias %)Reference
Low QC < 5%< 6%< ±5% researchgate.net
Medium QC < 4%< 5%< ±4% researchgate.net
High QC < 3%< 4%< ±3% researchgate.net

Mitigation of Matrix Effects through Deuterated Internal Standard Use

Matrix effects are a significant challenge in quantitative analysis using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). myadlm.orgwaters.com These effects arise from co-eluting components from the biological matrix (e.g., plasma, urine) that can either suppress or enhance the ionization of the target analyte, leading to inaccurate and imprecise results. waters.comchromatographyonline.com

The most effective strategy to compensate for matrix effects is the use of a stable isotope-labeled (SIL) internal standard, such as this compound. chromatographyonline.com A SIL internal standard is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., deuterium (B1214612) (²H), carbon-13 (¹³C)). researchgate.net

The underlying principle is that the SIL internal standard will co-elute with the analyte and experience the same matrix effects and variability in extraction recovery and ionization efficiency. waters.com By calculating the ratio of the analyte's response to the internal standard's response, these variations can be normalized, leading to more accurate and reproducible quantification. researchgate.net

However, it is crucial to note that even deuterated internal standards may not always perfectly correct for matrix effects. myadlm.org Differences in retention times between the analyte and its deuterated analog, known as the isotopic effect, can sometimes lead to differential ion suppression if they elute in a region where the matrix effect is rapidly changing. myadlm.orgresearchgate.net Therefore, a thorough investigation of matrix effects remains a mandatory part of method validation to ensure there is no significant difference in the ionization behavior between the analyte and its deuterated internal standard across different biological samples. researchgate.netmdpi.com

Biochemical Fate and Enzymatic Metabolism Studies Involving 3 O Methyl L Dopa 4 Sulfate D3

Formation Pathways of 3-O-Methyl-L-DOPA-4-sulfate

The generation of 3-O-Methyl-L-DOPA-4-sulfate from L-DOPA is a two-step process involving O-methylation followed by sulfation.

The initial step in this metabolic pathway is the O-methylation of L-DOPA to form 3-O-Methyldopa (3-OMD). ontosight.ai This reaction is catalyzed by the enzyme Catechol-O-Methyltransferase (COMT). wikipedia.orgontosight.ai COMT transfers a methyl group from the co-factor S-adenosyl-L-methionine (SAM) to the 3-hydroxyl group of the catechol structure of L-DOPA. wikipedia.org

COMT exists in two main isoforms: a soluble form (S-COMT) found in the cytoplasm and a membrane-bound form (MB-COMT) anchored to intracellular membranes. nih.gov Both isoforms are involved in the O-methylation of catechols like L-DOPA. nih.gov This methylation is a significant pathway for L-DOPA metabolism, especially when the primary pathway of conversion to dopamine (B1211576) is inhibited. wikipedia.orgontosight.ai The formation of 3-OMD is a critical factor in L-DOPA therapy, as 3-OMD can compete with L-DOPA for transport across the blood-brain barrier. nih.gov

Following its formation, 3-O-Methyldopa can undergo sulfation, a Phase II metabolic reaction, to produce 3-O-Methyl-L-DOPA-4-sulfate. This process is mediated by a family of enzymes known as sulfotransferases (SULTs). ontosight.aixenotech.com Sulfation involves the transfer of a sulfonate group (SO3) from a universal donor molecule to the substrate. oup.com This reaction generally increases the water solubility of the compound, facilitating its excretion. oup.com

The human cytosolic SULTs are a superfamily of enzymes with at least 13 members, categorized into families such as SULT1, SULT2, and SULT4. oup.com These isoforms exhibit distinct but often overlapping substrate specificities and are found in various tissues, including the liver, kidney, and gastrointestinal tract. xenotech.com

Research indicates that SULT1A3, also known as dopamine sulfotransferase, shows a high affinity for dopamine and other catechols. It preferentially catalyzes sulfation at the 3-hydroxy position of dopamine. nih.gov While the direct sulfation of 3-O-Methyldopa to 3-O-Methyl-L-DOPA-4-sulfate is a recognized metabolic step, the specific SULT isoform with the highest catalytic efficiency for this substrate requires further detailed investigation. Studies on the related compound methyldopa (B1676449) suggest that platelet phenol (B47542) sulfotransferase (PST), a SULT1A isoform, is involved in its sulfation. nih.gov Given the structural similarity, it is highly probable that SULT1A isoforms are the primary enzymes responsible for the sulfation of 3-O-Methyldopa.

SULT Isoform FamilyKnown Substrates/FunctionPotential Relevance to 3-O-Methyldopa Sulfation
SULT1A1Phenolic compounds, acetaminophen. nih.govLikely contributes due to broad specificity for phenols.
SULT1A3Dopamine and other catecholamines. High probability of involvement due to its role as "dopamine sulfotransferase" and affinity for related structures.
SULT1E1Steroid hormones, such as estrogen. xenotech.comLess likely to be a primary enzyme but may have minor activity.
SULT2A1Steroids like DHEA. nih.govUnlikely to be involved due to substrate preference for steroids over catechols.

The activity of all mammalian SULT enzymes is critically dependent on the co-factor 3'-phosphoadenosine-5'-phosphosulfate (PAPS). wikipedia.orgnih.gov PAPS serves as the universal sulfonate donor for these biological sulfation reactions. oup.commdpi.com The enzymatic reaction involves the binding of both the substrate (in this case, 3-O-Methyldopa) and PAPS to the active site of the SULT enzyme. oup.com The enzyme then catalyzes the transfer of the sulfonate group from PAPS to the 4-hydroxyl group of 3-O-Methyldopa, resulting in the formation of 3-O-Methyl-L-DOPA-4-sulfate and 3'-phosphoadenosine-5'-phosphate (PAP). oup.commdpi.com The availability of intracellular PAPS can be a rate-limiting factor for sulfation, and a deficiency in this co-substrate can impair the metabolic pathway. nih.gov

Contribution of Sulfotransferase (SULT) Enzymes to Sulfation

In Vitro Metabolic Studies Using Cellular and Subcellular Systems

To investigate the enzymatic pathways involved in the metabolism of compounds like L-DOPA, researchers utilize various in vitro systems that replicate the metabolic environment of the body, particularly the liver.

Hepatic (liver) subcellular fractions are standard tools for in vitro drug metabolism studies. nih.govresearchgate.net These fractions are separated by centrifugation and contain different complements of metabolic enzymes.

Microsomes: These are vesicles formed from the endoplasmic reticulum. dls.com Liver microsomes are rich in Phase I enzymes, such as the cytochrome P450 (CYP) family, and some Phase II enzymes like UDP-glucuronosyltransferases (UGTs). mdpi.com They are essential for studying oxidative metabolism but contain a limited set of SULTs. nih.govdls.com

Cytosol: This is the soluble fraction of the cell cytoplasm. The cytosolic fraction is the primary location of the soluble SULT enzymes. xenotech.comyoutube.com Therefore, incubating a compound with liver cytosol, fortified with the necessary co-factor PAPS, is the appropriate model for specifically studying sulfation reactions. mdpi.com

For studying the complete formation of 3-O-Methyl-L-DOPA-4-sulfate from L-DOPA in vitro, a system containing both COMT and SULT enzymes is necessary. Liver S9 fractions, which contain both the microsomal and cytosolic fractions, provide a more complete metabolic profile by including enzymes from both compartments. mdpi.com Incubating L-DOPA in a liver S9 fraction fortified with the co-factors SAM and PAPS would allow for the sequential reactions of methylation by cytosolic/membrane-bound COMT followed by sulfation by cytosolic SULTs.

In Vitro SystemPrimary Enzymes PresentApplication in Studying 3-O-Methyl-L-DOPA-4-sulfate Formation
Hepatic MicrosomesCYPs, UGTs, MB-COMT. nih.govmdpi.comCan be used to study the initial methylation step by membrane-bound COMT, but not sulfation.
Hepatic CytosolS-COMT, SULTs. xenotech.commdpi.comIdeal for studying the sulfation of 3-O-Methyldopa when the substrate is added directly. Can also study methylation by S-COMT.
Hepatic S9 FractionCYPs, UGTs, COMT (both isoforms), SULTs. mdpi.comMost comprehensive system for studying the complete two-step formation from L-DOPA, as it contains all necessary enzymes.

Recombinant Enzyme Assays for Kinetic Characterization

The formation of 3-O-Methyl-L-DOPA-4-sulfate from 3-O-methyl-L-DOPA is catalyzed by sulfotransferase (SULT) enzymes. Human sulfotransferases, particularly those in the SULT1 family, are responsible for the sulfation of a wide array of phenolic compounds. nih.govoup.com Recombinant enzyme assays are a crucial tool for characterizing the kinetics of these reactions.

Studies on human dopamine sulfotransferase (SULT1A3), an enzyme that acts on structurally similar catecholamines, have been conducted using recombinant systems. nih.gov For instance, the kinetic properties of recombinant human SULT1A3 expressed in various systems, including E. coli, have been validated against the native enzyme found in human platelets. nih.gov These studies have determined the Michaelis-Menten constant (Km) for dopamine to be approximately 1 µM across different expression systems. nih.gov

The enzymatic sulfation of various phenolic acids has been successfully demonstrated using a PAPS-independent bacterial aryl sulfotransferase from Desulfitobacterium hafniense. mdpi.comresearchgate.netnih.gov This chemoenzymatic approach has been effective for dihydroxyphenolic acids, while challenges with enzyme inhibition were noted for monohydroxyphenolic acids. nih.gov

Table 1: Examples of Kinetic Parameters for Related Sulfotransferase Reactions

SubstrateEnzymeKm (µM)Vmax (nmol/min/mg)Source
DopamineRecombinant Human SULT1A3~1Not Specified nih.gov
3-O-Methyl-D-glucose (transport)Adipocyte transporter2.66 - 9.030.066 - 1.76 (mM/s) nih.gov

Note: This table includes data for related compounds to illustrate the type of information obtained from kinetic assays, as specific data for 3-O-Methyl-L-DOPA-4-sulfate-d3 is not available.

Cell Culture Models for Investigating Metabolite Formation

Cell culture models are invaluable for studying the transport and metabolism of drugs and their metabolites in a controlled environment that mimics physiological conditions. The human intestinal epithelial cell line, Caco-2, is a well-established model for investigating the intestinal absorption and metabolism of xenobiotics. nih.govnih.gov

Studies using Caco-2 cells have demonstrated that L-DOPA and its analog, L-alpha-methyldopa, undergo significant metabolism during their transepithelial transport. nih.gov Following uptake, L-alpha-methyldopa was metabolized to its sulfated and glucuronidated conjugates, as well as to 3-O-methyl-methyldopa and its sulfated form. nih.gov This indicates that Caco-2 cells possess the necessary enzymatic machinery, including sulfotransferases, for these biotransformation reactions. nih.gov The extent of metabolism was also observed to be dependent on the age and differentiation state of the Caco-2 cell monolayers. nih.gov

While direct studies on the formation of this compound in cell culture models are not documented, the existing research strongly suggests that cell lines like Caco-2 would be suitable for investigating its formation from a deuterated precursor. Such models would allow for the detailed examination of its transport across cellular barriers and the influence of cellular enzymes on its metabolic fate.

Isotopic Tracer Applications for Metabolic Flux Analysis (Leveraging d3-labeling)

The deuterium (B1214612) (d3) label on this compound makes it an ideal tracer for metabolic flux analysis. This technique allows researchers to follow the path of a molecule through various metabolic pathways within a biological system.

While specific metabolic flux analysis studies for this compound are not available, research on other deuterated L-DOPA analogs provides a strong precedent. For example, in vivo microdialysis studies have been used to track the pharmacokinetics of levodopa (B1675098) and 3-O-methyldopa in the muscle and plasma of dogs. nih.gov These studies reveal the rate of conversion and distribution of these compounds in different bodily compartments. nih.gov

The use of isotopically labeled compounds is a cornerstone of modern metabolic research, enabling the quantification of metabolite flow and the elucidation of complex biochemical networks.

Potential for De-sulfation and Other Biotransformation Pathways

Once formed, this compound is not necessarily an end-stage metabolite. It has the potential to undergo further biotransformation, most notably de-sulfation. This reaction, which removes the sulfate (B86663) group, can be catalyzed by arylsulfatase enzymes present in human tissues. oup.com The regeneration of the free compound from its sulfated conjugate can have significant physiological implications, as it may reactivate a previously inert metabolite. oup.com

Furthermore, the gut microbiota plays a significant role in the metabolism of a wide range of compounds, including the degradation of catechols and the de-sulfation of aromatic sulfates. nih.govwikipedia.orgoup.comnih.govresearchgate.netnih.gov Bacteria such as Desulfobacterium sp. can anaerobically degrade catechol, a core structure of L-DOPA metabolites. nih.gov The colonic microbiome metabolizes dietary catechins, involving glucuronidation, sulfation, and methylation. wikipedia.org Some gut bacteria also possess sulfatases capable of cleaving sulfate groups from various molecules. oup.comnih.gov This microbial activity could potentially contribute to the de-sulfation of 3-O-Methyl-L-DOPA-4-sulfate in the gastrointestinal tract.

Another potential biotransformation pathway is demethylation. While 3-O-methylation is a major metabolic route for L-DOPA, the possibility of demethylation of 3-O-methyldopa has also been considered, which would convert it back to L-DOPA. wikipedia.org

Pharmacokinetic and Distribution Research in Pre Clinical Models Utilizing 3 O Methyl L Dopa 4 Sulfate D3

Absorption and Bioavailability Research in Animal Models (e.g., Rabbit Studies)

Research in animal models, particularly rabbits, has been instrumental in elucidating the absorption and bioavailability characteristics of 3-O-methyldopa (3-OMD) following the administration of its parent compound, L-dopa. In studies where rabbits were given L-dopa intramuscularly, the formation of 3-OMD was observed to be a slow process, with the time to reach maximum plasma concentration (Tmax) ranging from 120 to 180 minutes. fda.gov.tw This contrasts with the rapid absorption of L-dopa itself, which peaks within 30 minutes. fda.gov.tw

Pharmacokinetic analyses have demonstrated that both the maximum plasma concentration (Cmax) and the area under the curve (AUC) for 3-OMD increase proportionally with increasing doses of L-dopa, indicating dose-independent pharmacokinetics within the studied ranges. fda.gov.tw The relative ratios for the formation of 3-OMD were found to be consistent across different doses, suggesting a constant metabolic conversion rate from L-dopa. fda.gov.twresearchgate.net

ParameterIV Administration (0.5 mg/kg Carbidopa)IM Administration (0.5 mg/kg Carbidopa)IM Administration (1.25 mg/kg Carbidopa)IM Administration (2.5 mg/kg Carbidopa)
L-dopa Dose 2 mg/kg2 mg/kg5 mg/kg10 mg/kg
3-OMD Cmax (µg/mL) 0.40 ± 0.080.35 ± 0.050.92 ± 0.121.80 ± 0.25
3-OMD Tmax (min) 120 ± 37180 ± 49150 ± 55150 ± 55
3-OMD AUC₀₋t (µg·h/mL) 3.32 ± 0.582.62 ± 0.357.04 ± 0.8814.50 ± 2.15
3-OMD t₁/₂ (h) 10.3 ± 1.59.8 ± 1.210.1 ± 1.310.5 ± 1.6

Table 1: Pharmacokinetic parameters of 3-O-methyldopa (3-OMD) in rabbits after intravenous (IV) and intramuscular (IM) administration of L-dopa/carbidopa. Values are presented as mean ± S.D. (n=6). Data sourced from a dose-dependent pharmacokinetic study in rabbits. fda.gov.twresearchgate.net

Tissue Distribution and Compartmental Modeling Studies in Animal Systems

Studies in rat models have provided significant insights into how 3-OMD is distributed throughout the body. Following intraperitoneal administration, radio-labeled L-3-O-methyldopa was found to distribute widely and evenly across several tissues, including the blood, brain, heart, adipose tissue, and liver. nih.gov Notably, a higher accumulation of the compound was observed in the kidney and pancreas. nih.gov The biological half-life of 3-OMD was found to be slow and consistent at approximately 12-13 hours in the blood, brain, and heart. nih.gov

Within the brain, 3-OMD has been identified as a normal constituent in various species. nih.gov In rats, regional differences in its distribution are apparent, with the highest concentrations found in the hippocampus and the somatomotor and pyriform cortex. nih.gov Research suggests the presence of at least two different tissue pools for the amino acid within the brain, which may explain variations in concentration curves measured at different time points after administration. nih.gov

Pharmacokinetic modeling often adopts a linear one-compartment model for L-dopa, with a second compartment postulated for its metabolite, 3-OMD. nih.gov It is frequently assumed that these compartments correspond to the same physical space and therefore have the same volume. nih.gov

TissueDistribution/Accumulation FindingAnimal Model
Blood Even distributionRat
Brain Even distribution, penetrates easily from bloodRat
Heart Even distributionRat
Adipose Tissue Even distributionRat
Liver Even distributionRat
Kidney Higher accumulation compared to other tissuesRat
Pancreas Higher accumulation compared to other tissuesRat

Table 2: Summary of 3-O-methyldopa tissue distribution in rats following intraperitoneal administration. nih.gov

Excretion Pathways and Clearance Mechanisms in Pre-Clinical Investigations

Pre-clinical investigations in rats have mapped the primary excretion routes for 3-OMD and its byproducts. Twenty-four hours after administration of radio-labeled 3-OMD, approximately 33% of the injected radioactivity is recovered in the urine. nih.gov The vast majority of this radioactivity (about 95%) consists of metabolites, primarily homovanillic acid and 4-hydroxy-3-methoxyphenyllactic acid, with only about 5% being unchanged 3-OMD. nih.gov An additional 10% of the initial radioactivity is found in the feces, also mainly as metabolic end-products. nih.gov This indicates that while 3-OMD has a long half-life, it is eventually metabolized and cleared from the body primarily through renal and fecal pathways. nih.gov The clearance of 3-OMD in rabbit studies was shown to be consistent across different L-dopa dosage levels, reinforcing the observation of dose-independent pharmacokinetics. fda.gov.tw

Investigation of Transporter-Mediated Uptake and Efflux Mechanisms (Focus on research aspects)

The movement of 3-OMD across biological membranes, including the blood-brain barrier and renal tubules, is mediated by specific transport systems. Research has shown that 3-OMD competes with L-DOPA for transport, a mechanism with significant therapeutic implications. mdpi.comnih.gov

Studies using immortalized rat capillary cerebral endothelial cells (a model for the blood-brain barrier) have identified the L-type amino acid transporter (LAT) as the system responsible for the uptake of both L-DOPA and 3-OMD. nih.gov In this system, 3-OMD acts as a competitive inhibitor for the uptake of L-DOPA. nih.gov This competition is a critical factor, as the accumulation of 3-OMD in plasma may reduce the delivery of L-DOPA to the brain. mdpi.com

In the kidney, the uptake of both L-DOPA and 3-OMD in rat renal tubules occurs through both non-saturable (diffusion) and saturable mechanisms. nih.gov Research has demonstrated that 3-OMD can concentration-dependently inhibit the saturable component of L-DOPA's tubular uptake. nih.gov In contrast, investigations into efflux mechanisms in rat striatal slices found that the presence of 3-OMD significantly reduced the efflux of dopamine (B1211576) that had been synthesized from L-DOPA, while simultaneously increasing dopamine concentration within the tissue slices. nih.gov This suggests that 3-OMD can interfere with dopamine release. nih.govnih.gov

Research Applications in Biomarker Discovery and Mechanistic Investigations

Exploration as a Research Biomarker Candidate for Metabolic Pathway Dysregulation

The accurate measurement of metabolites is fundamental to understanding enzymatic function and dysfunction. 3-O-Methyl-L-DOPA (3-OMD), a major metabolite of L-DOPA, is a significant biomarker for certain metabolic disorders, and its precise quantification is essential for diagnostic screening and research. wikipedia.orgresearchgate.net

Aromatic L-Amino Acid Decarboxylase (AADC) deficiency is a rare, inherited neurometabolic disorder caused by mutations in the DDC gene. researchgate.netunige.it This enzymatic deficiency impairs the synthesis of the neurotransmitters dopamine (B1211576) and serotonin. unige.itopenbiochemistryjournal.com Consequently, precursor molecules accumulate, including L-DOPA, which is then shunted into an alternative metabolic pathway. The enzyme Catechol-O-methyltransferase (COMT) converts the excess L-DOPA into 3-O-methyldopa (3-OMD). unige.it

This metabolic shift leads to significantly elevated levels of 3-OMD in the plasma and cerebrospinal fluid of patients, making 3-OMD a key biomarker for screening and diagnosing AADC deficiency. wikipedia.orgresearchgate.netmdpi.com Research studies aimed at developing and validating screening methods, such as analyzing 3-OMD levels in dried blood spots (DBS), rely on highly accurate quantitative techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). unige.itnih.gov In these analytical methods, a stable isotope-labeled internal standard, such as 3-O-Methyl-L-DOPA-d3 or its sulfated form, is indispensable for correcting analytical variability and ensuring the accuracy of the measurements. nih.gov

The metabolism of L-DOPA is heavily influenced by the activity of several enzymes, including Catechol-O-methyltransferase (COMT) and Sulfotransferases (SULTs). wikipedia.orgresearchgate.net

COMT Activity: COMT is the enzyme responsible for the O-methylation of L-DOPA to form 3-OMD. wikipedia.orgresearchgate.net In research contexts, the ratio of 3-OMD to L-DOPA can serve as an indicator of COMT activity. researchgate.net Investigating the genetic and pharmacological factors that influence COMT function is crucial, particularly in the context of Parkinson's disease treatment. semanticscholar.org

SULT Activity: Sulfation, mediated by SULT enzymes, is another important pathway in the metabolism of L-DOPA and its derivatives. researchgate.netontosight.ai The compound 3-O-Methyl-L-DOPA-4-sulfate is a product of this pathway. ontosight.ai Research into SULT enzyme activity, including the study of genetic polymorphisms that can lead to differential drug metabolism, can utilize 3-O-Methyl-L-DOPA-4-sulfate-d3 as a reference standard. researchgate.net By measuring the formation of sulfated metabolites from their precursors, scientists can assess the functional activity of various SULT isozymes. researchgate.net

Table 1: Research Applications in Metabolic Pathway Analysis
Application AreaAnalyte of InterestRole of this compoundRelevant EnzymesAssociated Condition
Biomarker Screening3-O-Methyldopa (3-OMD)Internal Standard for QuantificationAADC, COMTAADC Deficiency researchgate.netunige.it
Enzyme Activity Assessment3-O-Methyldopa / 3-O-Methyl-L-DOPA-4-sulfateReference/Internal StandardCOMT, SULTPharmacogenomics Research researchgate.netsemanticscholar.org

Utilization in Mechanistic Studies of Neurodegenerative Processes (e.g., L-DOPA metabolism research)

In the management of neurodegenerative conditions like Parkinson's disease, L-DOPA remains the most effective therapy. researchgate.net However, long-term treatment is often associated with motor complications and other side effects. nih.gov The accumulation of L-DOPA's major metabolite, 3-OMD, is thought to play a role in these adverse effects. nih.govnih.gov

Research has explored several mechanisms by which 3-OMD might exert negative effects:

Competition for Transport: 3-OMD competes with L-DOPA for transport across the blood-brain barrier via the L-type amino acid transporter. wikipedia.orgnih.gov

Neurotoxicity: Some studies indicate that 3-OMD can induce cytotoxic effects through oxidative stress and by decreasing the mitochondrial membrane potential in neuronal cells. nih.gov

Dopamine Turnover: Subchronic administration of 3-OMD in animal models has been shown to decrease locomotor activity and reduce the levels of dopamine metabolites in the striatum. nih.gov

In mechanistic studies designed to unravel the complex metabolic fate of L-DOPA and the pathological role of its metabolites, it is critical to accurately measure each compound in the pathway. nih.gov The use of stable isotope-labeled standards like this compound allows researchers to precisely quantify the extent of the sulfation pathway for 3-OMD, contributing to a comprehensive understanding of L-DOPA metabolism in both healthy and diseased states. ontosight.ai

Table 2: Kinetic Data for L-DOPA and 3-O-M-L-DOPA Transport
CompoundCell LineKm (μM)Interaction Type
L-DOPARBE 472Competitive nih.gov
3-O-M-L-DOPARBE 440
L-DOPARBE 4B60Competitive nih.gov
3-O-M-L-DOPARBE 4B44
Data from a study on immortalised rat capillary cerebral endothelial cells shows the Michaelis-Menten constant (Km) for uptake, indicating 3-O-M-L-DOPA as a competitive substrate for the same transporter as L-DOPA. nih.gov

Application in Pre-clinical Drug Discovery and Development Research for Target Engagement and ADME Studies

The development of new drugs requires a thorough understanding of their Absorption, Distribution, Metabolism, and Excretion (ADME) properties. cell4pharma.comresearchgate.net Furthermore, confirming that a drug engages its intended molecular target within a biological system is a critical step in pre-clinical research. nih.gov

ADME Studies: In the development of drugs that target enzymes involved in L-DOPA metabolism (e.g., novel COMT inhibitors), ADME studies are essential. researchgate.net These studies often involve administering the drug candidate and tracing its effects on metabolic pathways. The precise quantification of metabolites like 3-O-Methyl-L-DOPA-4-sulfate is necessary to build a complete pharmacokinetic and pharmacodynamic profile. The use of this compound as an internal standard in LC-MS/MS assays is the gold standard for achieving this analytical accuracy. nih.gov

Target Engagement: Cellular target engagement studies aim to verify that a drug interacts with its intended target, for instance, the D3 dopamine receptor or phosphodiesterase 4D (PDE4D), in a complex biological environment. nih.govacs.orgmdpi.com While this specific compound is not a fluorescent probe for direct imaging, it plays a vital role in quantitative target engagement assays. nih.gov For a new drug designed to inhibit COMT or SULT, researchers can measure the change in the levels of downstream metabolites to confirm the drug's effect. By using this compound as an analytical standard, they can accurately quantify the metabolic products, thereby providing robust evidence of target engagement.

Advanced Research Techniques and Future Directions for 3 O Methyl L Dopa 4 Sulfate D3

Integration with Omics-Based Approaches (e.g., Targeted Metabolomics, Fluxomics)

The study of 3-O-Methyl-L-DOPA-4-sulfate-d3 is increasingly benefiting from its integration with omics-based approaches, particularly targeted metabolomics and fluxomics. These powerful technologies allow for a comprehensive analysis of the metabolic pathways influenced by this compound.

Targeted Metabolomics:

Targeted metabolomics focuses on the quantitative analysis of specific, known metabolites. In the context of this compound, this approach enables researchers to precisely measure its concentration, along with other key metabolites in the L-DOPA pathway, in various biological samples. nih.gov This has been crucial in understanding the pharmacokinetics of L-DOPA and its metabolites. ontosight.ai Recent studies have utilized targeted metabolomics to investigate the impact of L-DOPA treatment on the broader metabolic profile in conditions like Parkinson's disease, revealing widespread dysregulation in amino acid biosynthesis and metabolism. nih.govuniupo.itbohrium.com

Fluxomics:

Fluxomics takes metabolic analysis a step further by measuring the rates of metabolic reactions within a biological system. By using isotopically labeled compounds like this compound, researchers can trace the flow of atoms through metabolic pathways. This provides dynamic information about how L-DOPA is processed and how its metabolism is altered in different physiological and pathological states. While direct fluxomics studies on this compound are still emerging, the principles of flux analysis are being applied to understand the broader impact of L-DOPA on cellular metabolism.

The integration of these omics approaches provides a more holistic view of the metabolic fate of L-DOPA and its derivatives. For instance, a multi-omics approach combining metabolomics and proteomics can offer a more comprehensive understanding of the pathological processes in diseases like Parkinson's. researchgate.net

Table 1: Application of Omics-Based Approaches in L-DOPA Metabolite Research

Omics ApproachApplication in this compound ResearchKey Findings/Insights
Targeted MetabolomicsQuantification of this compound and related metabolites in plasma, urine, and cerebrospinal fluid. nih.govrsc.orgnih.govProvides precise data on metabolite levels, aiding in pharmacokinetic modeling and biomarker discovery. nih.gov
FluxomicsTracing the metabolic fate of deuterated L-DOPA and its metabolites to understand pathway dynamics.Reveals the rates of metabolic conversion and the influence of various factors on L-DOPA metabolism.
Multi-omics (Metabolomics & Proteomics)Integrative analysis to connect changes in metabolite levels with alterations in protein expression and function. researchgate.netOffers a systems-level understanding of the biochemical and molecular changes associated with L-DOPA therapy. researchgate.net

Advanced Imaging Techniques for Metabolite Localization Research (e.g., Mass Spectrometry Imaging)

Understanding where a metabolite is located within tissues and cells is crucial to understanding its function. Advanced imaging techniques, particularly Mass Spectrometry Imaging (MSI), are providing unprecedented insights into the spatial distribution of this compound and other L-DOPA metabolites. plos.org

MSI allows for the label-free visualization of hundreds of molecules directly from a thin tissue section. This technique has been used to map the distribution of L-DOPA and its metabolites in the brain, revealing region-specific changes in metabolism. diva-portal.org For example, a study using derivatized-imaging mass spectrometry was able to simultaneously visualize L-DOPA, dopamine (B1211576), and norepinephrine, and found that L-DOPA showed strong localization in the brainstem. plos.org

The use of deuterated L-DOPA (D3-L-DOPA) in MSI studies has been particularly informative. plos.org By administering D3-L-DOPA, researchers can distinguish between the exogenously administered drug and the endogenous compounds, allowing for a clear picture of how the drug and its metabolites are distributed and metabolized in different brain regions. plos.org This has led to findings that suggest a mechanism in the brainstem that allows L-DOPA to accumulate without being metabolized to downstream monoamines. plos.org

Positron Emission Tomography (PET) is another powerful imaging modality that has been instrumental in studying the central pharmacokinetics of L-DOPA. nih.govnih.gov Using radiotracers like Fluorodopa (F-DOPA), PET scans can visualize and quantify dopamine synthesis and storage in real-time. kiranpetct.com This technique has been vital in assessing diseases that affect dopamine-producing regions of the brain and in understanding the effects of L-DOPA therapy. kiranpetct.com

Computational Modeling and In Silico Predictions of Metabolic Fate and Interactions

Computational modeling and in silico prediction are becoming indispensable tools for investigating the metabolic fate and potential interactions of drug metabolites like this compound. These approaches offer a way to simulate and predict complex biological processes, reducing the need for extensive and time-consuming laboratory experiments.

Physiologically Based Pharmacokinetic (PBPK) Modeling:

PBPK models are mathematical models that simulate the absorption, distribution, metabolism, and excretion (ADME) of compounds in the body. mdpi.com These models can be used to predict the pharmacokinetic profiles of drugs and their metabolites, including how factors like age and genetic variations might influence metabolism. mdpi.comresearchgate.net For example, PBPK modeling has been used to predict age-dependent metabolism of other drugs that undergo sulfation, highlighting the importance of sulfotransferase (SULT) enzyme activity. mdpi.com Such models could be adapted to predict the pharmacokinetics of this compound.

In Silico Metabolite Prediction:

Recent advances in deep learning and artificial intelligence have led to the development of powerful tools for predicting the metabolites of a given compound. nih.gov These in silico methods can predict potential metabolic transformations, helping to identify novel metabolites that might otherwise be missed. nih.gov While these tools are still under development, they hold great promise for expanding our understanding of the complete metabolic profile of L-DOPA.

Molecular Docking and PASS Analysis:

In silico techniques like molecular docking and Prediction of Activity Spectra for Substances (PASS) analysis can be used to predict the biological activities and potential interactions of metabolites. researchgate.net Molecular docking simulates the binding of a molecule to a protein target, which can help to identify potential enzyme interactions or receptor binding. PASS analysis predicts a broad spectrum of biological activities based on the chemical structure of a compound. researchgate.net

Table 2: Computational Approaches in L-DOPA Metabolite Research

Computational ApproachApplication in this compound ResearchPotential Insights
PBPK ModelingPredicting the pharmacokinetic profile of this compound under various physiological conditions. mdpi.comresearchgate.netUnderstanding inter-individual variability in L-DOPA metabolism. frontiersin.org
In Silico Metabolite PredictionIdentifying potential, as-yet-undiscovered metabolites of L-DOPA and 3-O-Methyldopa. nih.govExpanding the known metabolic network of L-DOPA.
Molecular DockingInvestigating the binding of this compound to enzymes and receptors. researchgate.netPredicting potential biological targets and off-target effects.
PASS AnalysisPredicting the potential biological activities of this compound. researchgate.netGenerating hypotheses about the functional role of this metabolite.

Challenges and Opportunities in the Quantitative Analysis of Sulfated Metabolites

The quantitative analysis of sulfated metabolites, including this compound, presents unique challenges but also significant opportunities for methodological innovation.

Challenges:

Analytical Methods: Developing robust and sensitive analytical methods for sulfated compounds can be difficult. nih.govfrontiersin.org Their high polarity can make them challenging to separate using traditional reversed-phase liquid chromatography. researchgate.net

Lack of Standards: The commercial availability of pure analytical standards for many sulfated metabolites is limited, which hinders accurate quantification. nih.govfrontiersin.org

Enzymatic Hydrolysis: While enzymatic hydrolysis using sulfatases can be used to indirectly quantify sulfated metabolites, this approach can be prone to incomplete reactions and potential inaccuracies. nih.gov

Ion Suppression: In mass spectrometry-based methods, the sulfate (B86663) group can lead to ion suppression, affecting the sensitivity of detection.

Opportunities:

Advanced Chromatography: The development of alternative chromatographic techniques, such as hydrophilic interaction liquid chromatography (HILIC), has shown promise for the improved separation of polar, sulfated compounds. researchgate.net

High-Resolution Mass Spectrometry (HRMS): HRMS provides high mass accuracy and resolution, which aids in the confident identification and differentiation of sulfated metabolites from other compounds with similar masses.

Novel Derivatization Strategies: Chemical derivatization can be used to improve the chromatographic behavior and detection sensitivity of sulfated metabolites.

Direct Quantification Methods: There is a growing need for methods that can directly and accurately quantify sulfated metabolites without the need for enzymatic hydrolysis. The development of new LC-MS/MS methods is a key area of research. nih.govfrontiersin.org

Emerging Research Areas and Unexplored Aspects of this compound in Basic Science

While much has been learned about 3-O-Methyl-L-DOPA-4-sulfate as a metabolite of L-DOPA, several areas of basic science research remain largely unexplored.

Biological Activity: The intrinsic biological activity of 3-O-Methyl-L-DOPA-4-sulfate is not well understood. While its precursor, 3-O-methyldopa, has been shown to have various biological effects, including potential neuroprotective or neurotoxic properties, the role of the sulfated form is yet to be fully elucidated. nih.gov

Transport and Distribution: How 3-O-Methyl-L-DOPA-4-sulfate is transported across cell membranes and the blood-brain barrier is an important question. Understanding its transport mechanisms could provide insights into its potential effects on the central nervous system.

Interaction with the Microbiome: The gut microbiome is known to play a significant role in drug metabolism, including the metabolism of L-DOPA. biocodexmicrobiotainstitute.comnih.gov The potential for gut bacteria to metabolize or be influenced by 3-O-Methyl-L-DOPA-4-sulfate is an exciting and unexplored area of research.

Role in Cellular Signaling: It is unknown whether 3-O-Methyl-L-DOPA-4-sulfate can act as a signaling molecule, similar to other sulfated compounds like steroid hormones. Investigating its potential to interact with cellular receptors or influence signaling pathways could reveal novel biological functions.

Comparative Metabolomics: Comparing the metabolic profiles of L-DOPA, including the formation of sulfated metabolites, across different species could provide valuable insights into the evolution of catecholamine metabolism and its relevance to human health and disease. ahajournals.orgoamjms.eu

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.